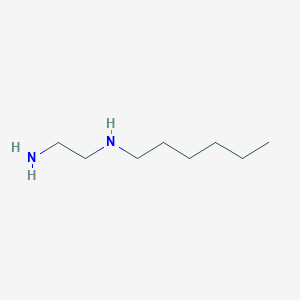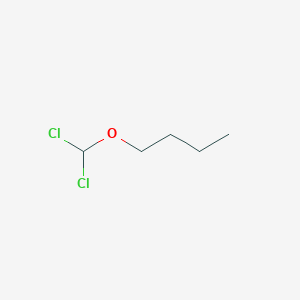
N-Hexylethylenediamine
Descripción general
Descripción
N-Hexylethylenediamine is a chemical compound with the molecular formula C8H20N2 . It has an average mass of 144.258 Da and a monoisotopic mass of 144.162643 Da . It appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of N-Hexylethylenediamine consists of eight carbon atoms, twenty hydrogen atoms, and two nitrogen atoms .Physical And Chemical Properties Analysis
N-Hexylethylenediamine is a colorless liquid . It has a molecular weight of 144.26 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Solution Chemistry .
Summary of the Application
N-Hexylethylenediamine is used to create a type of protic ionic liquid (PIL) that has chelate moieties on both the cationic and anionic sides . This PIL is a room-temperature ionic liquid with a glass transition temperature of 237.55 K (-35.6 °C) and is highly miscible with water .
Methods of Application
The PIL is synthesized by coupling N-2-ethylhexylethylenediaminium with dl-hexanoylalaninate . The dynamic viscosity and electrical conductivity of the PIL are measured in the temperature range 303.15–353.15 K .
Results or Outcomes
The PIL enables the encapsulation of transition metal ions, and the solubilities of CuCl2, CoCl2, and NiCl2 in the PIL are 74.5, 65.2, and 17.6 mmol·kg−1, respectively .
2. Melt Amination of Polypropylenes
Specific Scientific Field
This application is in the field of Chemical Engineering and Materials Science .
Summary of the Application
N-Hexylethylenediamine is used in the melt blending of maleated polypropylenes with small diamines . The resulting amine-functional polypropylenes are effective adhesion promoters and compatibilizers of thermoplastic polyurethanes with polypropylene .
Methods of Application
Amine-functional polypropylenes are prepared by the melt blending of maleated polypropylenes with small diamines, including N-hexylethylenediamine, at various diamine/anhydride molar ratios .
Results or Outcomes
The experimental conversion data nearly agreed with the assumption of a complete reaction between the primary amine and anhydride . Chain extensions of the maleated polypropylenes by the diamines were monitored by the torques during mixing and further evaluated by rheological and mechanical measurements .
3. Ethylenediamine Modified ZnAlCu-LDO
Specific Scientific Field
This application is in the field of Environmental Chemistry .
Summary of the Application
N-Hexylethylenediamine is used to modify ZnAlCu layered trimetallic oxide (ZnAlCu-1%-LDO) to produce a novel inorganic metal/organic amine composite adsorbent, designated as ZACen-0.5 . This adsorbent is used for the adsorption and recovery of phosphate from wastewater .
Methods of Application
The ZnAlCu-1%-LDO is modified with ethylenediamine to produce ZACen-0.5 . The adsorption capacity of ZACen-0.5 for phosphate is evaluated over four regeneration cycles .
Results or Outcomes
The adsorption capacity of ZACen-0.5 for phosphate was significantly elevated to 271.00 mg P g −1, maintaining an efficiency of 88.2% over four regeneration cycles . In practical wastewater treatment, ZACen-0.5 achieved a phosphate removal efficiency of over 98% .
4. Schiff Base Derived from N-(1-naphthyl)ethylenediamine
Specific Scientific Field
This application is in the field of Analytical Chemistry .
Summary of the Application
N-Hexylethylenediamine is used to synthesize a Schiff base, which is employed for fluoride ion recognition . The Schiff base is the condensation product of N-(1-naphthyl)ethylenediamine dihydrochloride and veratraldehyde .
Methods of Application
The Schiff base is synthesized and then used for recognizing fluoride ions in DMSO, forming an association complex .
Results or Outcomes
The detection and quantification limits of the Schiff base for fluoride ions are 9.4 μM and 31.2 μM, respectively . These limits are significantly lower than the WHO permissible limit, 78.94 μM .
5. Antimicrobial Natural Hydrogels
Specific Scientific Field
This application is in the field of Biomedicine .
Summary of the Application
N-Hexylethylenediamine is used in the formulation of natural hydrogels, which are widely used as biomedical materials in many areas, including drug delivery, tissue scaffolds, and particularly wound dressings . These hydrogels can act as an antimicrobial factor, lowering the risk of microbial infections, which are serious health problems, especially with respect to wound healing .
Methods of Application
The hydrogels are formulated using natural polymers and are crosslinked with compounds like N-Hexylethylenediamine .
Results or Outcomes
The hydrogels exhibit high bioaffinity and biocompatibility, and their antimicrobial properties help in reducing the risk of microbial infections in wound healing .
6. Nanotechnology in Healthcare and Medicine
Specific Scientific Field
This application is in the field of Nanomedicine .
Summary of the Application
N-Hexylethylenediamine is used in the development of nanotechnology applications in healthcare and medicine . These applications include the design of medical tools and processes, diagnosis, treatment, and prevention of diseases .
Methods of Application
N-Hexylethylenediamine is used in the synthesis of nanomaterials and nanodevices that are used in various medical applications .
Results or Outcomes
The use of N-Hexylethylenediamine in nanotechnology has led to the development of advanced tools and processes in healthcare and medicine, contributing to improved diagnosis, treatment, and prevention of diseases .
Propiedades
IUPAC Name |
N'-hexylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-2-3-4-5-7-10-8-6-9/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKFRZBUXRKWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391653 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylethylenediamine | |
CAS RN |
7261-70-3 | |
| Record name | N-Hexylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Hexylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















